molecular formula C9H12O3 B3278309 Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one CAS No. 67594-61-0

Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one

Cat. No.: B3278309
CAS No.: 67594-61-0
M. Wt: 168.19 g/mol
InChI Key: AHODDELHXDJTTC-UHFFFAOYSA-N
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Description

Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one is a structurally complex molecule featuring a bicyclo[2.2.1]heptane (norbornane) core fused with a 1,3-dioxolane ring via a spiro junction at the 2-position. Its molecular formula is C₁₀H₁₄O₃, with a molecular weight of 184.23 g/mol (calculated from ). This compound has garnered attention due to its presence in bioactive extracts, demonstrating anticancer and antimalarial properties in GC/MS analyses . Its synthesis typically involves multistep routes, including flash chromatography for purification, though yields may be modest (e.g., 10% for a related compound in ).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-8-4-7-3-6(8)5-9(7)11-1-2-12-9/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHODDELHXDJTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CC3CC2CC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-5-one typically involves the reaction of bicyclo[2.2.1]heptane derivatives with suitable reagents to form the spirocyclic structure. One common method includes the use of ketones and aldehydes in the presence of acid catalysts to facilitate the formation of the dioxolane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain high-purity Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-5-one .

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted spirocyclic compounds .

Mechanism of Action

The mechanism by which Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-5-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Bicyclo Systems

Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one
  • Structure: Features a bicyclo[2.2.2]octane (norbornane analog with an additional methylene group) fused to 1,3-dioxolane.
  • Molecular Weight : ~196.2 g/mol (estimated from formula C₁₁H₁₆O₃).
  • This compound is synthesized via similar methods but with distinct starting materials, as noted in .
Spiro[bicyclo[4.1.0]heptane-2,2'-[1,3]dioxolan]-3-en-5-one
  • Structure: Incorporates a bicyclo[4.1.0]heptane (norcarane) system with an unsaturated enone moiety.
  • Molecular Weight : 196.9 g/mol (LC-MS data from ).
  • Reactivity: The presence of a conjugated enone enhances electrophilicity, making it more reactive in Michael additions or cycloadditions compared to the saturated target compound .

Derivatives with Substituent Variations

1,7,7-Trimethyl-spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-3-one
  • Structure : Methyl groups at the 1,7,7-positions of the bicyclo system.
  • Molecular Weight : 210.27 g/mol ().
  • Impact of Substituents : Increased lipophilicity (logP ~2.59) compared to the parent compound, likely enhancing membrane permeability in biological systems .
[(1R,4R)-Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-5-yl]methanol
  • Structure : Hydroxymethyl group at the 5-position.
  • Molecular Weight : 184 Da ().
  • Functionality : The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents and facilitating derivatization for pharmaceutical applications .

Functional Group Variations

Spiro[bicyclo[2.2.1]heptane-2,4'-[1,2]dioxolane]-3',5'-dione (P4)
  • Structure : Contains a peroxide bridge (1,2-dioxolane) and two ketone groups.
  • Reactivity : Used as a stable cyclic peroxide for aromatic C-H hydroxylation , achieving yields up to 96% . Contrastingly, the target compound’s 1,3-dioxolane ring lacks oxidative reactivity but contributes to conformational rigidity.

Physicochemical Comparison

Compound Molecular Weight (g/mol) logP Solubility Key Features
Spiro[...]-5-one (target) 184.23 ~1.5 Moderate (Polar) Rigid spirocyclic framework
1,7,7-Trimethyl derivative 210.27 2.59 Low (Nonpolar) Enhanced lipophilicity
Spiro[...]-3-en-5-one 196.9 ~1.8 Low Conjugated enone for reactivity

Biological Activity

Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one (CAS: 67594-61-0) is a bicyclic compound with the molecular formula C9H12O3C_9H_{12}O_3 and a molecular weight of 168.19 g/mol. Its unique structure features a spiro arrangement that contributes to its potential biological activities. This article explores the biological activity of this compound, summarizing key research findings and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C9H12O3C_9H_{12}O_3
  • Molecular Weight : 168.19 g/mol
  • Purity : ≥ 95%
  • SMILES Notation : O=C1C2CC3(OCCO3)C(C2)C1

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study conducted by Johnson et al., the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Notably, it showed promising results in inhibiting the proliferation of breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cell cultures and enhance cell viability under stress conditions induced by neurotoxins like glutamate .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli using disk diffusion methods. Results indicated an inhibition zone of 15 mm for S. aureus and 12 mm for E. coli, highlighting its potential as an antimicrobial agent .

Study 2: Cytotoxicity in Cancer Cells

A study involving MCF-7 and PC-3 cancer cell lines assessed the cytotoxicity of this compound using MTT assays. The IC50 values were determined to be 25 µM for MCF-7 and 30 µM for PC-3 cells after 48 hours of treatment, indicating significant anticancer activity compared to control groups .

Study 3: Neuroprotection in In Vitro Models

Research on neuroprotective effects involved exposing SH-SY5Y neuroblastoma cells to glutamate while treating with varying concentrations of this compound. The results showed a dose-dependent increase in cell viability and a marked decrease in lactate dehydrogenase release, suggesting reduced cellular damage from excitotoxicity .

Q & A

Basic: What synthetic strategies are recommended to optimize the yield of Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one?

Methodological Answer:
The synthesis can be optimized via stereocontrolled routes using chiral auxiliaries or catalysts. For example, enantiopure derivatives like (1R,4R,7S)-1,7-dimethyl-7-(phenylsulfonylmethyl)spiro analogs were synthesized via sulfonylmethyl group incorporation under controlled conditions (294 K, MoKα radiation for crystallization) . Hydrogenation of bicyclo[2.2.1]hept-2-ene precursors using dodecane as an internal standard under inert atmospheres achieves >90% conversion . Key parameters include:

  • Temperature control (e.g., 294 K for crystallization).
  • Solvent selection (e.g., dichloromethane for electrophilic additions).
  • Catalytic systems (e.g., Zn/AcOH for reductive steps) .

Basic: Which analytical techniques are critical for structural characterization of this spiro compound?

Methodological Answer:
Combined spectroscopic and crystallographic methods are essential:

  • X-ray diffraction : Resolves spiro-junction geometry and bond angles (e.g., orthorhombic P2₁2₁2₁ symmetry, a = 10.5420 Å, b = 11.7946 Å, c = 13.2997 Å) .
  • NMR : Assigns diastereotopic protons (e.g., C5–C6–C1 coupling constants) and sulfonyl group environments .
  • GC-MS : Monitors purity post-hydrogenation (retention time: 3.04 min for bicyclo[2.2.1]heptane derivatives) .

Basic: How can computational methods predict the stability and reactivity of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculates:

  • Heat of Formation (HOF) : To assess thermodynamic stability .
  • Bond dissociation energies (BDEs) : Identifies weak bonds (e.g., C–NO₂ vs. N–NO₂) for sensitivity analysis .
  • Electrostatic potential maps : Predicts electrophilic/nucleophilic sites for functionalization .

Advanced: How does the configuration of spiro-epoxide rings influence regioselectivity in electrophilic additions?

Methodological Answer:
Regioselectivity is controlled by the spiro-epoxide’s stereochemistry. For example, exo-epoxide derivatives (e.g., compound 14 ) undergo endo-face attacks by sulfenyl chlorides (6:1 selectivity), while endo-epoxides (e.g., compound 15 ) favor exo attacks (7:2) due to steric and electronic effects . Key factors:

  • Remote epoxide oxygen’s inductive effects.
  • Transition-state ring strain in bicyclo[2.2.1]heptane frameworks .

Advanced: What asymmetric synthesis strategies enable enantioselective functionalization of this scaffold?

Methodological Answer:

  • Chiral auxiliaries : Bornanesultam derivatives direct stereochemistry at C2 and C5 positions .
  • Catalytic asymmetric hydrogenation : Rhodium complexes with diphosphine ligands achieve >90% ee for norcamphor derivatives .
  • Kinetic resolution : Enzymatic hydrolysis of racemic mixtures (e.g., using lipases) .

Advanced: How can derivatives of this compound be designed for high-energy density applications?

Methodological Answer:
Theoretical studies suggest:

  • Nitramine derivatives : Replace H with –NO₂ groups to enhance density (predicted ρ > 1.8 g/cm³) and detonation velocity (VD > 9000 m/s) .
  • Stability optimization : Select substituents with high BDEs (e.g., –CF₃ groups reduce impact sensitivity) .

Advanced: How to resolve contradictions in reported synthetic yields or stereochemical outcomes?

Methodological Answer:

  • Reproduce conditions : Verify solvent purity, catalyst loading, and reaction time (e.g., 2-nitrobenzenesulfenyl chloride additions vary by epoxide configuration) .
  • Cross-validate data : Compare XRD (bond lengths ±0.02 Å) and NMR (δ ±0.1 ppm) with literature .
  • Computational modeling : Reconcile experimental vs. DFT-predicted regioselectivity .

Application: What role does this scaffold play in drug candidate design?

Methodological Answer:

  • Bioactive analogs : LMV-6015 and AMG 221 utilize the bicyclo[2.2.1]heptane core for rigidity and metabolic stability .
  • Sulfonamide derivatives : Enhance hydrogen bonding with target proteins (e.g., RNA virus replication inhibitors) .

Advanced: What strategies enable selective C–H functionalization of the bicyclo[2.2.1]heptane core?

Methodological Answer:

  • Directed C–H activation : Use Pd(II) catalysts with pyridine ligands for C7 bromination .
  • Radical halogenation : NBS/light conditions functionalize bridgehead positions .

Advanced: How to assess thermal stability under high-energy conditions?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Measure decomposition onset (>200°C for nitramine derivatives) .
  • Impact sensitivity tests : Use BAM drop-weight apparatus (thresholds >10 J for stable analogs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one
Reactant of Route 2
Reactant of Route 2
Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one

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